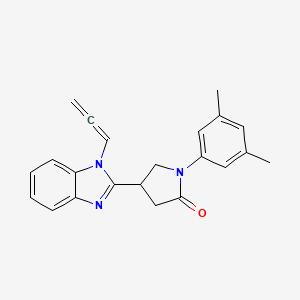

1-苄基-1-乙基-3-(1-乙基-1H-吲哚-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

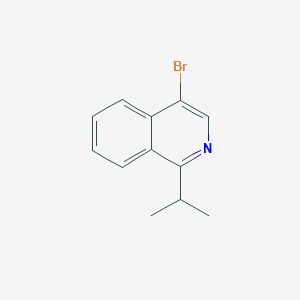

“1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a chemical compound that belongs to the class of organic compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological and pharmaceutical importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .科学研究应用

关联研究和络合

- Ośmiałowski 等人 (2013) 的研究探讨了 N-(吡啶-2-基)、N'-取代脲与取代的 2-氨基-1,8-萘啶和苯甲酸酯的关联。该研究旨在通过采用核磁共振光谱滴定和量子化学计算等技术,了解对络合形成至关重要的关联上的经典取代基效应。此项研究突出了脲衍生物在研究分子相互作用和络合形成中的重要性,这与超分子结构的设计和生物过程的理解相关 (Ośmiałowski 等人,2013)。

合成和生化评估

- Vidaluc 等人 (1995) 合成了一系列柔性的 1-(2-氨基乙氧基)-3-芳(硫)脲,以优化间隔长度以提高抗乙酰胆碱酯酶活性。此项研究提供了对脲衍生物的结构修饰的见解,以增强其生化功效,展示了脲化合物在药物化学应用中的多功能性 (Vidaluc 等人,1995)。

酰胺形成的机理

- Nakajima 和 Ikada (1995) 使用碳二亚胺在水性介质中研究了酰胺形成的机理,采用脲衍生物作为底物。了解涉及脲的反应机理对于生物偶联应用至关重要,它影响肽合成和药物开发 (Nakajima & Ikada, 1995)。

受阻脲作为掩蔽异氰酸酯

- Hutchby 等人 (2009) 证明受阻的三取代脲可以在中性条件下与简单的亲核试剂发生快速且高产的酰基取代。这一发现对于合成化学具有重要意义,它为胺衍生物的制备提供了一种新方法,并说明了脲化合物在促进化学转化中的效用 (Hutchby 等人,2009)。

聚合物太阳能电池的电子传输层

- Wang 等人 (2018) 研究了脲掺杂的 ZnO 薄膜作为倒置聚合物太阳能电池中改进的电子传输层,展示了增强的功率转换效率。此应用强调了脲衍生物在改善可再生能源技术性能方面的潜力 (Wang 等人,2018)。

作用机制

Target of Action

The compound “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

属性

IUPAC Name |

1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOKSFSMTWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2747780.png)

![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2747786.png)

![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)

![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)